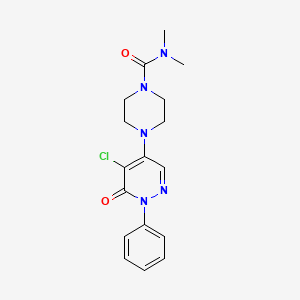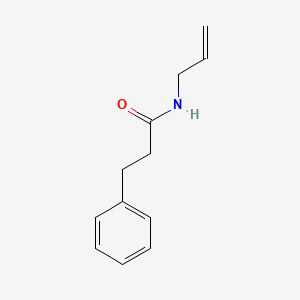
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of thiolactams, which are known for their diverse biological activities.
Mécanisme D'action
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. This dual mechanism of action makes 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for biochemical and pharmacological studies. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide is also stable under physiological conditions, allowing for its use in in vitro and in vivo experiments. However, 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has several potential future directions for research. One possible direction is to investigate its therapeutic potential in the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, the development of 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenyl isothiocyanate with 3-mercaptopropionic acid in the presence of a base. The reaction yields 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11-3-4-13(12(2)9-11)5-6-15(17)16-14-7-8-20(18,19)10-14/h3-4,9,14H,5-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWTVQHXURXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)NC2CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)
![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)


![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)

